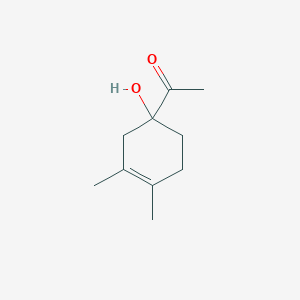
1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, characterized by the presence of a hydroxy group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, a cyclohexene derivative, is subjected to methylation to introduce the dimethyl groups at the 3 and 4 positions.
Ketone Formation: The final step involves the oxidation of the hydroxy group to form the ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism by which 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX). The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
1-(1,4-Dimethylcyclohex-3-en-1-yl)ethanone: Similar structure but lacks the hydroxy group.
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride: Contains a hydroxy group and a ketone but differs in the aromatic ring structure.
Uniqueness: 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone is unique due to the presence of both a hydroxy and a ketone group on a cyclohexene ring, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-(1-hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(12,9(3)11)6-8(7)2/h12H,4-6H2,1-3H3 |
Clave InChI |
LIYCYUOBNCMNSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(CC1)(C(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


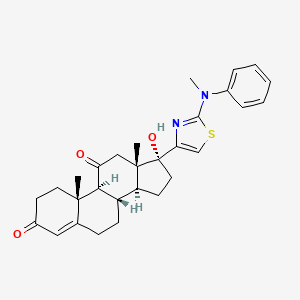
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
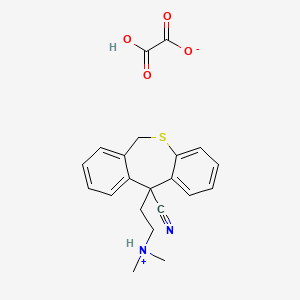
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
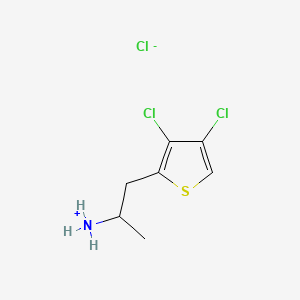
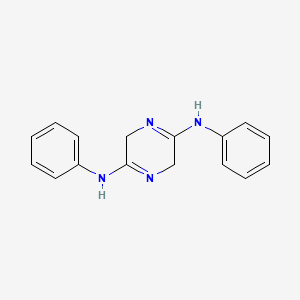
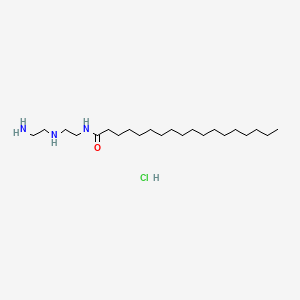
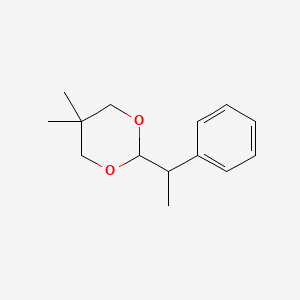
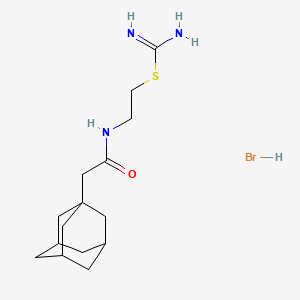
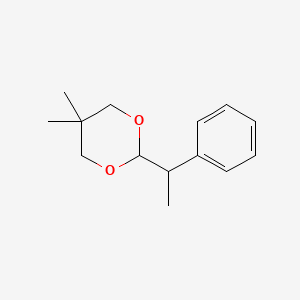
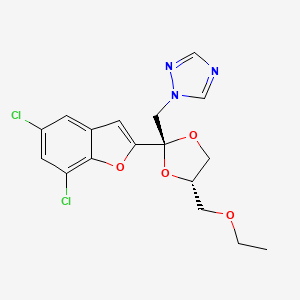
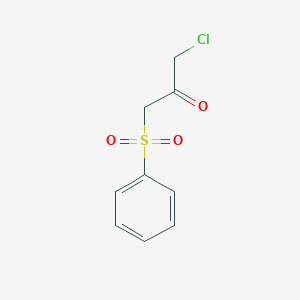
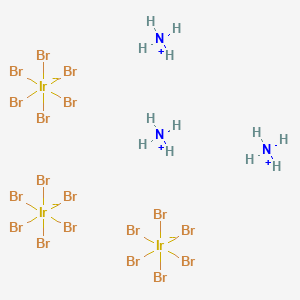
![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)
